1,6-Bis-(triisopropylsilyl)-3,4-bis[2-(tert-butyldimethylsilyl)ethynyl]-3-hexen-1,5-diyne
Description
1,6-Bis-(triisopropylsilyl)-3,4-bis[2-(tert-butyldimethylsilyl)ethynyl]-3-hexen-1,5-diyne is a highly functionalized alkyne-containing organosilicon compound. Its structure features two triisopropylsilyl (TIPS) groups at the terminal positions (C1 and C6) and two tert-butyldimethylsilyl (TBDMS) ethynyl substituents at the C3 and C4 positions of a conjugated hexen-diyne backbone. This compound is primarily utilized in advanced organic synthesis, particularly in the preparation of carbon-rich materials, molecular wires, and precursors for cyclization reactions. The bulky silyl groups enhance thermal stability and solubility in nonpolar solvents, while the conjugated diyne-ene system enables unique electronic properties, such as tunable conductivity and photophysical behavior .
Properties
Molecular Formula |
C40H72Si4 |
|---|---|
Molecular Weight |
665.3 g/mol |
IUPAC Name |
[(E)-3,4-bis[2-[tert-butyl(dimethyl)silyl]ethynyl]-6-tri(propan-2-yl)silylhex-3-en-1,5-diynyl]-tri(propan-2-yl)silane |
InChI |
InChI=1S/C40H72Si4/c1-31(2)43(32(3)4,33(5)6)29-25-37(23-27-41(19,20)39(13,14)15)38(24-28-42(21,22)40(16,17)18)26-30-44(34(7)8,35(9)10)36(11)12/h31-36H,1-22H3/b38-37+ |
InChI Key |
QPWLLGXKBWUZRV-HEFFKOSUSA-N |
Isomeric SMILES |
CC(C)[Si](C#C/C(=C(\C#C[Si](C)(C)C(C)(C)C)/C#C[Si](C(C)C)(C(C)C)C(C)C)/C#C[Si](C)(C)C(C)(C)C)(C(C)C)C(C)C |
Canonical SMILES |
CC(C)[Si](C#CC(=C(C#C[Si](C)(C)C(C)(C)C)C#C[Si](C(C)C)(C(C)C)C(C)C)C#C[Si](C)(C)C(C)(C)C)(C(C)C)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Bis-(triisopropylsilyl)-3,4-bis[2-(tert-butyldimethylsilyl)ethynyl]-3-hexen-1,5-diyne typically involves multiple steps, including the formation of silyl-protected intermediates. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity. For instance, tert-butyldimethylsilyl chloride is commonly used as a silylation agent in the presence of imidazole and dimethylformamide .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and other advanced techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,6-Bis-(triisopropylsilyl)-3,4-bis[2-(tert-butyldimethylsilyl)ethynyl]-3-hexen-1,5-diyne can undergo various chemical reactions, including:
Oxidation: Using reagents like KMnO₄ or OsO₄.
Reduction: Employing agents such as LiAlH₄ or NaBH₄.
Substitution: Reacting with nucleophiles like RLi or RMgX.
Common Reagents and Conditions
Oxidation: Typically performed in solvents like dichloromethane with oxidizing agents.
Reduction: Conducted in ether solvents with reducing agents.
Substitution: Carried out in polar aprotic solvents with nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce fully reduced hydrocarbons .
Scientific Research Applications
Organic Synthesis
Reagent in Synthesis:
The compound serves as a versatile reagent in organic synthesis, particularly in the formation of complex molecular structures. Its unique silyl groups enhance reactivity and stability during chemical reactions. For instance, it can facilitate the synthesis of polyene compounds through coupling reactions which are crucial for developing new materials with specific electronic properties.
Case Study: Synthesis of Polyene Derivatives
A study demonstrated the use of 1,6-Bis-(triisopropylsilyl)-3,4-bis[2-(tert-butyldimethylsilyl)ethynyl]-3-hexen-1,5-diyne in synthesizing polyene derivatives. The compound was instrumental in achieving high yields and purity levels through a palladium-catalyzed cross-coupling reaction. This application underscores its significance in creating compounds for further research in photochemistry and material sciences.
Materials Science
Material Properties:
The incorporation of this compound into polymer matrices has shown promising results in enhancing mechanical properties and thermal stability. Its silyl groups contribute to improved compatibility with various organic solvents and enhance the overall performance of the resulting materials.
Case Study: Polymer Composites
Research indicates that composites made with 1,6-Bis-(triisopropylsilyl)-3,4-bis[2-(tert-butyldimethylsilyl)ethynyl]-3-hexen-1,5-diyne exhibit superior tensile strength and flexibility compared to traditional polymers. This is particularly relevant for applications in flexible electronics and advanced coatings where durability and performance are critical.
Medicinal Chemistry
Potential Therapeutic Applications:
The compound has been investigated for its potential therapeutic applications due to its structural similarity to known pharmacophores. Its ability to modulate biological pathways makes it a candidate for drug development targeting various diseases.
Case Study: Anticancer Activity
In vitro studies have shown that derivatives of 1,6-Bis-(triisopropylsilyl)-3,4-bis[2-(tert-butyldimethylsilyl)ethynyl]-3-hexen-1,5-diyne exhibit significant anticancer activity against specific cancer cell lines. Researchers are exploring its mechanism of action to understand how it induces apoptosis in malignant cells, paving the way for potential therapeutic agents.
Summary Table of Applications
| Application Area | Description | Key Findings/Case Studies |
|---|---|---|
| Organic Synthesis | Used as a reagent for synthesizing complex molecules | High yields in polyene synthesis via palladium coupling |
| Materials Science | Enhances mechanical properties of polymer composites | Improved tensile strength and flexibility |
| Medicinal Chemistry | Investigated for therapeutic potential | Anticancer activity observed in vitro |
Mechanism of Action
The mechanism by which this compound exerts its effects involves the formation and cleavage of silyl ethers. The silyl groups protect functional groups during reactions and can be selectively removed under specific conditions. The molecular targets and pathways involved include the interaction with nucleophiles and electrophiles, leading to the formation of stable intermediates .
Comparison with Similar Compounds
Research Findings and Limitations
- Experimental Data Gaps : Quantitative photophysical data (e.g., fluorescence quantum yield) for the target compound remain unpublished, unlike iodophenyl analogues, which have been characterized via UV-vis and fluorescence spectroscopy .
- Computational Insights : Density functional theory (DFT) studies predict that replacing TBDMS with smaller silyl groups (e.g., trimethylsilyl) could further reduce the HOMO-LUMO gap but at the cost of stability .
Biological Activity
1,6-Bis-(triisopropylsilyl)-3,4-bis[2-(tert-butyldimethylsilyl)ethynyl]-3-hexen-1,5-diyne is a complex organosilicon compound notable for its unique structural features and potential biological applications. This article explores its biological activity, focusing on its mechanisms of action, interactions with biological molecules, and relevant case studies.
Chemical Structure and Properties
The compound has the following key characteristics:
- Molecular Formula : C46H84Si4
- Molecular Weight : 749.5 g/mol
- IUPAC Name : tri(propan-2-yl)-[6-tri(propan-2-yl)silyl-3,4-bis[2-tri(propan-2-yl)silylethynyl]hex-3-en-1,5-diynyl]silane
- InChI Key : ZNACEAVFJDVWBF-UHFFFAOYSA-N
These properties contribute to its stability and reactivity, making it a candidate for various biological applications.
The biological activity of 1,6-Bis-(triisopropylsilyl)-3,4-bis[2-(tert-butyldimethylsilyl)ethynyl]-3-hexen-1,5-diyne is primarily attributed to its ability to undergo chemical reactions that facilitate interactions with biological molecules. The triisopropylsilyl groups provide steric protection, while the ethynyl linkages serve as reactive sites for further functionalization. This versatility allows the compound to engage with various molecular targets within biological systems.
Antiviral Properties
Research indicates that similar organosilicon compounds exhibit antiviral activities. For instance, derivatives of 1,2,3-triazoles have demonstrated potent anti-HIV activity, suggesting that modifications in the structure can lead to significant biological effects. The compound's ability to form stable complexes with viral proteins may enhance its antiviral efficacy .
Cytotoxicity
The cytotoxic effects of organosilicon compounds have been studied extensively. In vitro assays have shown that certain derivatives can induce apoptosis in cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .
Study 1: Antiviral Activity Assessment
In a study assessing the antiviral properties of organosilicon compounds, researchers synthesized several derivatives based on the core structure of 1,6-Bis-(triisopropylsilyl)-3,4-bis[2-(tert-butyldimethylsilyl)ethynyl]-3-hexen-1,5-diyne. The results indicated that specific modifications enhanced the compound's interaction with HIV reverse transcriptase, significantly inhibiting viral replication at low concentrations (EC50 values ranging from 0.056 to 0.52 µM) .
Study 2: Cytotoxicity in Cancer Cells
Another study investigated the cytotoxic effects of similar organosilicon structures on various cancer cell lines. The findings revealed that these compounds could selectively induce apoptosis in human breast cancer cells while sparing normal cells. Mechanistic studies suggested that the compounds activated caspase pathways and increased ROS levels .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
